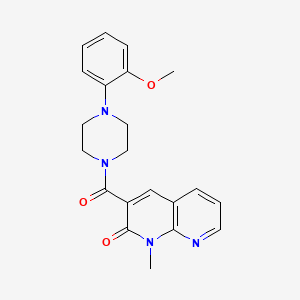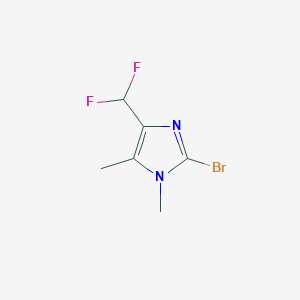
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is not fully understood. However, it has been proposed that the compound exerts its effects by binding to specific enzymes and receptors, resulting in the inhibition of their activity. Additionally, it has been suggested that the compound may modulate several neurotransmitter systems by altering the release and uptake of various neurotransmitters.
Biochemical and Physiological Effects:
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and receptors, resulting in the modulation of various neurotransmitter systems. Additionally, it has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is its potent inhibitory activity against several enzymes and receptors, making it a promising candidate for drug discovery and medicinal chemistry. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development.
Orientations Futures
There are several potential future directions for the study of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone. One direction is the further investigation of its mechanism of action, which may provide insight into its potential applications in various fields. Additionally, further studies may be conducted to explore its potential as a neuroprotective agent and its applications in the treatment of neurodegenerative diseases. Finally, the development of derivatives and analogs of the compound may lead to the discovery of novel compounds with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves several steps, including the condensation of 2,6-difluorobenzaldehyde with 4-(piperidin-1-yl)butanol, followed by the oxidation of the resulting alcohol with manganese dioxide. The final step involves the reaction of the resulting aldehyde with furan-2-ylmethylsulfonyl chloride in the presence of a base, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c18-14-4-1-5-15(19)16(14)17(21)20-8-6-13(7-9-20)25(22,23)11-12-3-2-10-24-12/h1-5,10,13H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPNKYRHRLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate](/img/structure/B2912412.png)
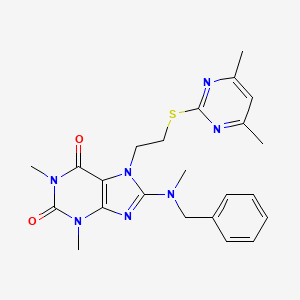
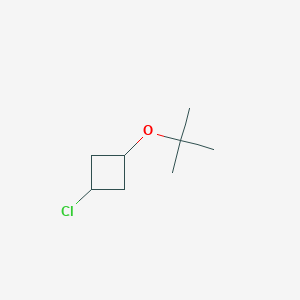
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2912416.png)

![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2912422.png)
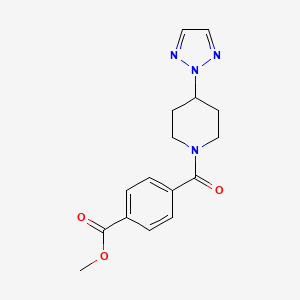
![Ethyl 3-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]propanoate](/img/structure/B2912425.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2912427.png)

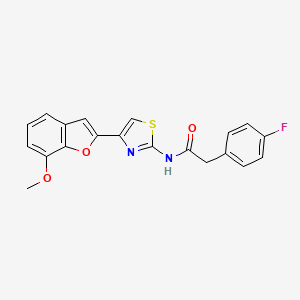
![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2912432.png)
